Bisphenol A-d6 Diglycidyl Ether

Beschreibung

Eigenschaften

IUPAC Name |

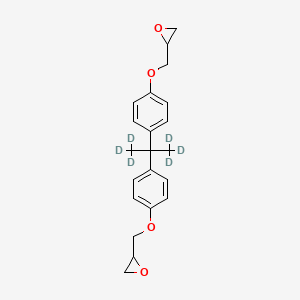

2-[[4-[1,1,1,3,3,3-hexadeuterio-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFVJGUPQDGYKZ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747174 |

Source

|

| Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-09-6 |

Source

|

| Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Properties and Analytical Applications of Bisphenol A-d6 Diglycidyl Ether

A Technical Whitepaper on Mass Spectrometry, Isotopic Labeling, and Trace-Level Quantification

Executive Summary

Bisphenol A diglycidyl ether (BADGE) is a foundational monomer utilized in the synthesis of epoxy resins, widely applied as an inner protective coating for food and beverage cans. Due to its well-documented classification as a potential endocrine disruptor and PPARγ antagonist, global regulatory agencies enforce strict migration limits for BADGE and its derivatives.

In my tenure as a Senior Application Scientist developing high-throughput LC-MS/MS assays, I have consistently observed that the primary point of failure in BADGE quantification is not detector sensitivity, but aggressive analyte degradation during sample preparation. The oxirane (epoxide) rings of BADGE are highly susceptible to nucleophilic attack. To achieve reliable trace-level quantification, the use of Bisphenol A-d6 diglycidyl ether (BPA-d6 DGE) as a stable isotope-labeled internal standard (SIL-IS) is not just recommended—it is an analytical necessity. This guide deconstructs the physicochemical properties, fragmentation mechanics, and validated experimental workflows for utilizing BPA-d6 DGE.

Physicochemical Profiling & Structural Logic

To understand the analytical power of BPA-d6 DGE, we must first examine its structural design. The molecule is synthesized by replacing the six hydrogen atoms on the central isopropylidene bridge with deuterium (d6).

The Causality of the Labeling Strategy: Why deuterate the central methyl groups rather than the phenyl rings or the glycidyl ethers? The C-D bonds in the central aliphatic bridge are thermodynamically stable and highly resistant to hydrogen-deuterium (H/D) exchange, even in acidic or highly aqueous sample matrices . If the epoxide rings were deuterated instead, ring-opening reactions (such as hydrolysis to form diols) during sample extraction would alter the mass of the labeled region, compromising the isotopic integrity of the standard.

Table 1: Physicochemical Properties of BPA-d6 DGE

| Property | Specification |

| Chemical Name | Bisphenol A-d6 diglycidyl ether |

| Common Synonyms | BADGE-d6 |

| CAS Number | 1346600-09-6 |

| Molecular Formula | C₂₁H₁₈D₆O₄ |

| Molecular Weight | 346.45 g/mol |

| Isotopic Purity | ≥98% (Deuterium substitution) |

| Unlabeled Analog CAS | 1675-54-3 (BADGE, MW: 340.41 g/mol ) |

| Primary Application | Stable Isotope-Labeled Internal Standard (SIL-IS) |

(Data sourced from authoritative chemical reference standards )

Mass Spectrometry & Fragmentation Mechanics

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ionization and fragmentation pathways of BPA-d6 DGE dictate its utility.

Ionization Dynamics: Under Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode, BADGE derivatives do not readily form stable [M+H]+ ions due to the ether oxygens' tendency to undergo excessive in-source fragmentation. To stabilize the precursor ion, the mobile phase must be buffered with ammonium formate or ammonium acetate. This chemical environment drives the formation of a highly stable ammonium adduct, [M+NH4]+.

-

Unlabeled BADGE Precursor: m/z 358

-

BPA-d6 DGE Precursor: m/z 364 (+6 Da shift)

Collision-Induced Dissociation (CID):

Upon entering the collision cell, the [M+NH4]+ adduct loses ammonia (

Figure 1: APCI/ESI positive mode fragmentation pathway of BPA-d6 DGE.

Experimental Workflow: Trace-Level LC-MS/MS Protocol

A robust analytical protocol must function as a self-validating system. The following methodology details the extraction and quantification of BADGE from complex matrices (e.g., canned food simulants) using BPA-d6 DGE.

The Causality of the Workflow: The internal standard must be spiked directly into the raw matrix before any extraction steps. BADGE rapidly degrades into hydrolyzed derivatives (BADGE·H₂O and BADGE·2H₂O) in solutions with >40% water content . Absolute recovery of the intact monomer will inevitably drop during sample handling. By spiking BPA-d6 DGE early, the SIL-IS degrades at the exact same thermodynamic rate as the endogenous analyte. Consequently, the peak area ratio (Unlabeled/IS) remains mathematically constant, perfectly self-correcting for both extraction losses and matrix-induced ion suppression.

Step-by-Step Methodology:

-

Standard Preparation: Reconstitute BPA-d6 DGE in anhydrous acetonitrile to a stock concentration of 100 µg/mL. Store at -20°C to prevent spontaneous epoxide ring opening.

-

Matrix Spiking: Aliquot 5.0 g of the homogenized sample matrix. Spike with 50 µL of a 1.0 µg/mL BPA-d6 DGE working solution (yielding a final IS concentration of 10 ng/g). Allow 15 minutes for matrix equilibration.

-

Solvent Extraction: Add 10 mL of LC-MS grade acetonitrile. Causality Note: Strictly avoid protic solvents like methanol or water during extraction, as they act as nucleophiles and accelerate the degradation of the oxirane rings. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is required because nylon or cellulose filters can non-specifically bind hydrophobic bisphenol derivatives, artificially lowering recovery.

-

LC-MS/MS Analysis:

-

Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: HPLC Water + 10 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 95% B over 8 minutes.

-

MRM Transitions: Monitor m/z 358 → 191 for BADGE and m/z 364 → 197 for BPA-d6 DGE.

-

Figure 2: Self-validating LC-MS/MS workflow for trace-level BADGE quantification.

Conclusion

The chemical properties of Bisphenol A-d6 diglycidyl ether make it an indispensable tool for modern analytical toxicology. By leveraging its highly stable isotopic bridge and predictable fragmentation pathways, researchers can establish highly reproducible assays that bypass the inherent instability of epoxy resin monomers, ensuring regulatory compliance and accurate pharmacokinetic profiling.

References

-

National Institutes of Health (PMC). "Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry." [Link]

-

Shimadzu Corporation. "LC-MS Application Data Sheet No. 046: Analysis of Bisphenol A Diglycidyl Ether Using LC-MS." [Link]

-

Taylor & Francis Online. "Migration from can coatings: Part 3. Synthesis, identification and quantification of migrating epoxy-based substances below 1000 Da." Food Additives & Contaminants.[Link]

Molecular Structure and Weight of Deuterated BADGE: An In-Depth Technical Guide

This guide details the molecular architecture, physicochemical properties, and analytical applications of deuterated Bisphenol A Diglycidyl Ether (BADGE), specifically focusing on the BADGE-d₆ (methyl-deuterated) and BADGE-d₁₀ (glycidyl-deuterated) isotopologues.

Executive Summary

Bisphenol A diglycidyl ether (BADGE) is the primary monomer used in the production of epoxy resins and a known PPAR

This guide analyzes two primary isotopologues:

-

BADGE-d₆: Deuteration on the gem-dimethyl bridge.

-

BADGE-d₁₀: Deuteration on the glycidyl ether side chains.

Part 1: Molecular Architecture & Isotopic Placement

The structural integrity of a deuterated standard depends on the stability of the Carbon-Deuterium (C-D) bond. Labels are placed in non-exchangeable positions to prevent "washout" during ionization or extraction.

Structural Comparison

The following diagram illustrates the specific labeling positions for the native and deuterated forms.

Figure 1: Structural differentiation of BADGE isotopologues based on deuterium placement.

Molecular Weight & Exact Mass

Mass spectrometry requires precise monoisotopic masses , not average molecular weights. The substitution of Hydrogen (

| Compound | Chemical Formula | Avg.[1][][3][4] MW ( g/mol ) | Monoisotopic Mass (Da) | Mass Shift ( | Label Position |

| Native BADGE | 340.42 | 340.1675 | 0 | N/A | |

| BADGE-d₆ | 346.46 | 346.2051 | +6.0376 | Gem-dimethyl ( | |

| BADGE-d₁₀ | 350.48 | 350.2303 | +10.0628 | Glycidyl ether chains |

Critical Note: Commercial "BADGE-d₁₀" often refers to the diglycidyl-d₁₀ form. However, researchers must verify the Certificate of Analysis (CoA), as "Ring-d₈" variants (deuterated on the aromatic rings) also exist but possess different fragmentation patterns.

Part 2: Synthesis & Stability

Synthetic Pathways

The synthesis of deuterated BADGE mirrors the industrial process but utilizes isotopically enriched precursors.

-

BADGE-d₆ Synthesis:

-

Precursor: Bisphenol A-d₆ (synthesized from Acetone-d₆ + Phenol).

-

Reagent: Epichlorohydrin (unlabeled).

-

Mechanism:

-alkylation of BPA-d₆ with epichlorohydrin under basic conditions (NaOH). -

Result: The deuterium lock is on the central bridge, which is metabolically stable and resistant to H-D exchange in protic solvents.

-

-

BADGE-d₁₀ Synthesis:

-

Precursor: Bisphenol A (unlabeled).

-

Reagent: Epichlorohydrin-d₅ (perdeuterated epichlorohydrin).

-

Mechanism: Reaction yields deuteration solely on the ether tails.

-

Result: This form is particularly useful for studying metabolic hydrolysis, as the label remains on the glycidyl moiety (or its hydrolysis products).

-

Isotopic Stability (H-D Exchange)

-

Aromatic Protons: Susceptible to acid-catalyzed exchange over long storage periods in acidic methanol.

-

Aliphatic Protons (Methyl/Glycidyl): Highly stable. BADGE-d₆ and BADGE-d₁₀ are preferred over ring-labeled versions for long-term solution stability.

Part 3: Analytical Application (LC-MS/MS)

Deuterated BADGE is essential for correcting matrix effects (ion suppression/enhancement) in complex samples like canned food simulants, human serum, or adipose tissue.

MRM Transition Strategy

BADGE ionizes efficiently as an ammonium adduct

Recommended Transitions (Quantitation):

-

Native BADGE:

(Loss of glycidyl phenyl ether moiety) -

BADGE-d₆ (IS):

(Shift of +6 Da on precursor and fragment) -

BADGE-d₁₀ (IS):

(Note: If the fragment loses the glycidyl chain, the fragment mass might revert to the native BPA core depending on fragmentation pathway. Validation required per instrument.)

Experimental Protocol: Serum Extraction

This protocol utilizes BADGE-d₆ as the Internal Standard for quantifying BADGE in biological matrices.

Reagents:

-

IS Spiking Solution: BADGE-d₆ (100 ng/mL in Methanol).

-

Extraction Solvent: Ethyl Acetate:Hexane (1:1 v/v).

Workflow:

-

Spike: Aliquot 200

L serum; add 10 -

Extract: Add 2 mL Ethyl Acetate:Hexane (1:1). Shake vigorously (10 min).

-

Phase Separation: Centrifuge at 4500

g for 10 min. -

Dry: Transfer supernatant to glass tube; evaporate under

stream at 35°C. -

Reconstitute: Dissolve residue in 200

L MeOH:H2O (1:1) with 5mM Ammonium Acetate. -

Inject: 10

L into LC-MS/MS.

Analytical Workflow Diagram

Figure 2: Validated workflow for BADGE quantitation using Deuterated Internal Standards.

References

-

Cambridge Isotope Laboratories. (n.d.). Bisphenol A diglycidyl ether (BADGE) (diglycidyl-D10).[3] Product Catalog. Retrieved from

-

Centers for Disease Control and Prevention (CDC). (2021). Urinary biomonitoring of occupational exposures to Bisphenol A Diglycidyl Ether (BADGE). CDC Stacks. Retrieved from

-

National Institutes of Health (NIH). (2024). Measurement of Bisphenol A Diglycidyl Ether (BADGE)... in Japanese infants. PubMed Central. Retrieved from

-

Cayman Chemical. (n.d.). BADGE (Bisphenol A diglycidyl ether) Product Information. Retrieved from

-

New Food Magazine. (2008). New analytical approaches to investigate the fate of bisphenol A diglycidyl ether (BADGE) in foods. Retrieved from

Sources

Bisphenol A-d6 diglycidyl ether CAS number and identifiers

An In-Depth Technical Guide to Bisphenol A-d6 Diglycidyl Ether for Researchers and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a fundamental component in the synthesis of epoxy resins, materials that are ubiquitous in a vast array of industrial and consumer products, from protective coatings and adhesives to the internal lining of food and beverage cans. The high reactivity of its epoxide groups allows it to polymerize and form durable, cross-linked networks, lending these materials their desirable properties of mechanical strength, chemical resistance, and thermal stability. However, the potential for unreacted BADGE and its derivatives to migrate from packaging into foodstuffs has raised health concerns, positioning it as a compound of significant interest in toxicology and regulatory science.

This guide focuses on the deuterated analog, Bisphenol A-d6 diglycidyl ether (BADGE-d6). The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule without altering its chemical properties. This makes BADGE-d6 an ideal internal standard for quantitative analytical methods, particularly mass spectrometry-based techniques. Its use is critical for accurately measuring levels of BADGE in complex matrices such as food, environmental samples, and biological tissues, thereby aiding researchers in assessing human exposure and its potential health implications.

Core Identifiers and Physicochemical Properties

For any analytical work, precise identification of the analyte and the internal standard is paramount. The following table summarizes the key identifiers and properties for both the deuterated and non-deuterated forms of Bisphenol A diglycidyl ether.

| Identifier | Bisphenol A-d6 Diglycidyl Ether | Bisphenol A Diglycidyl Ether (BADGE) |

| CAS Number | 1346600-09-6 | 1675-54-3 |

| Molecular Formula | C₂₁H₁₈D₆O₄ | C₂₁H₂₄O₄ |

| Molecular Weight | 346.45 g/mol | 340.41 g/mol |

| Appearance | - | Odorless, yellowish-brown viscous liquid |

| Synonyms | - | BADGE, DGEBA, 2,2-Bis(4-glycidyloxyphenyl)propane |

| InChI Key | - | LCFVJGUPQDGYKZ-UHFFFAOYSA-N |

| SMILES | [2H]C([2H])([2H])C(c1ccc(OCC2CO2)cc1)(c3ccc(OCC4CO4)cc3) | CC(C)(c1ccc(OCC2CO2)cc1)c3ccc(OCC4CO4)cc3 |

Synthesis Pathway

The industrial synthesis of BADGE is a well-established process involving the O-alkylation of Bisphenol A (BPA) with an excess of epichlorohydrin in the presence of a basic catalyst, typically sodium hydroxide. This reaction proceeds via a two-step mechanism: the deprotonation of the phenolic hydroxyl groups of BPA, followed by a nucleophilic attack on the epichlorohydrin. The synthesis of BADGE-d6 follows the same principle, utilizing a deuterated BPA precursor.

Caption: General synthesis of Bisphenol A-d6 diglycidyl ether.

Role in Research and Development

The primary application of Bisphenol A-d6 diglycidyl ether is as an internal standard in quantitative analytical chemistry. Due to its structural and chemical similarity to the non-labeled BADGE, it co-elutes and ionizes similarly in chromatographic and mass spectrometric systems. However, its higher mass allows it to be distinguished from the native analyte. This is crucial for correcting for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of BADGE and its derivatives.

Beyond its use as a standard, the study of BADGE itself is a significant area of research. As a known endocrine-disrupting chemical, it has been shown to exhibit estrogenic activity and can interact with various nuclear receptors. Recent studies have explored its effects on neuronal development, highlighting its potential to accelerate neuritogenesis through G-protein-coupled estrogen receptors. Such research is vital for understanding the potential health risks associated with human exposure from food contact materials and other sources.

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of BADGE in complex samples. The following protocol outlines a typical workflow for the analysis of BADGE in a food simulant, utilizing BADGE-d6 as an internal standard.

Experimental Protocol

-

Sample Preparation (Extraction):

-

Obtain a representative sample (e.g., 10 mL of a food simulant like 10% ethanol).

-

Spike the sample with a known concentration of Bisphenol A-d6 diglycidyl ether solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile). This serves as the internal standard.

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.

-

Mobile Phase: A gradient elution using water (A) and an organic solvent like methanol or acetonitrile (B), often with an additive like ammonium formate to improve ionization.

-

Flow Rate: Typically in the range of 0.8-1.0 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive mode is effective as BADGE derivatives tend to form adducts like [M+NH₄]⁺ or [M+Na]⁺.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for both BADGE and BADGE-d6 and monitoring their characteristic product ions after fragmentation.

-

MRM Transitions (Example):

-

BADGE: Precursor Ion (e.g., [M+NH₄]⁺) → Product Ion

-

BADGE-d6: Precursor Ion (e.g., [M+6+NH₄]⁺) → Product Ion

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the BADGE and BADGE-d6 MRM transitions.

-

Calculate the ratio of the peak area of BADGE to the peak area of BADGE-d6.

-

Construct a calibration curve using standards of known BADGE concentrations (also spiked with the same amount of BADGE-d6) by plotting the peak area ratio against the concentration.

-

Determine the concentration of BADGE in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Caption: Workflow for quantitative analysis of BADGE using BADGE-d6.

Safety and Handling

Bisphenol A diglycidyl ether is classified as an irritant. Due to its potential as an endocrine disruptor and its reactivity, appropriate safety precautions should be taken during handling. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. All waste should be disposed of in accordance with institutional and local regulations for chemical waste.

Conclusion

Bisphenol A-d6 diglycidyl ether is an indispensable tool for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development. Its role as a stable isotope-labeled internal standard enables the accurate and reliable quantification of BADGE, a compound of significant health and regulatory interest. Understanding its properties, synthesis, and application in robust analytical methods like LC-MS/MS is essential for advancing our knowledge of human exposure to this ubiquitous chemical and for ensuring the safety of consumer products.

References

-

Pharmaffiliates. CAS No. : 1346600-09-6| Chemical Name : Bisphenol A-d6 Diglycidyl Ether. [Link]

-

ASCA GmbH. Bisphenol A diglycidyl ether phenol-diol-d6. [Link]

-

PubChem. Bisphenol A diglycidyl ether | C21H24O4 | CID 2286. [Link]

-

ESSLAB. Bisphenol A-d6 diglycidyl ether. [Link]

-

Wikipedia. Bisphenol A diglycidyl ether. [Link]

-

Molnar Institute. High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and. [Link]

-

PubMed. Quantitative detection of bisphenol A and bisphenol A diglycidyl ether metabolites in human plasma by liquid chromatography-electrospray mass spectrometry. [Link]

-

National Center for Biotechnology Information. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry. [Link]

-

VUP. Determination of Bisphenol A, Bisphenol F, Bisphenol A Diglycidyl Ether and Bisphenol F Diglycidyl Ether Migrated from Food Cans using Gas Chromatography-Mass Spectrometry. [Link]

-

ScienceDirect. Comprehensive supramolecular solvent-based sample treatment platform for evaluation of combined exposure to mixtures of bisphenols. [Link]

-

University of Southern Mississippi. Synthesis of Bisphenol A Based Epoxy Resins using Microscale Techniques. [Link]

- Alamy.

Solubility of Bisphenol A-d6 Diglycidyl Ether in Organic Solvents

Executive Summary

Bisphenol A-d6 diglycidyl ether (BADGE-d6) is the stable isotope-labeled analog of Bisphenol A diglycidyl ether (BADGE), a ubiquitous monomer used in epoxy resins. In analytical chemistry, BADGE-d6 serves as the critical Internal Standard (IS) for the quantification of BADGE migration from food contact materials (FCMs) and pharmaceutical packaging via LC-MS/MS and GC-MS.

The accuracy of trace-level quantification relies entirely on the integrity of this internal standard. While BADGE-d6 shares the lipophilic solubility profile of its non-deuterated parent, it possesses a reactive epoxide (oxirane) ring that makes it susceptible to degradation in nucleophilic solvents.

This guide defines the optimal solvent systems for the preparation, storage, and handling of BADGE-d6, establishing Acetonitrile (ACN) as the gold standard for stock solutions while delineating the specific risks of methanolysis and hydrolysis.

Physicochemical Profile

Understanding the molecule's structure is prerequisite to predicting its solubility and stability behavior.

| Property | Description |

| Compound Name | Bisphenol A-d6 diglycidyl ether (BADGE-d6) |

| CAS Number | 1346600-09-6 (or similar depending on labeling position) |

| Molecular Structure | Two glycidyl ether groups linked by a deuterated bisphenol A core. |

| Key Functional Group | Epoxide Ring (x2): Highly strained, electrophilic, susceptible to nucleophilic attack. |

| Polarity | Lipophilic (LogP ~ 3.8 for native BADGE). |

| Solubility Principle | "Like dissolves like" – highly soluble in polar aprotic and non-polar solvents. |

Solubility Data & Solvent Selection

Primary Solvent Recommendations

The choice of solvent must balance solubility power with chemical inertness .

| Solvent | Solubility Rating | Stability Rating | Application Notes |

| Acetonitrile (ACN) | High (>10 mg/mL) | Excellent | Preferred for Stock Solutions. Aprotic and non-nucleophilic. Prevents ring-opening. Compatible with RPLC mobile phases. |

| Dimethyl Sulfoxide (DMSO) | High (>20 mg/mL) | Good | Suitable for high-concentration stocks or NMR analysis. Hygroscopic nature requires careful handling to prevent water uptake.[1] |

| Methanol (MeOH) | High | Poor (Long-term) | Risk of Methanolysis. Protic solvent. Can slowly open the epoxide ring to form methoxy derivatives, especially if trace acid is present. Use only for immediate dilution, not storage. |

| Dichloromethane (DCM) | High | Good | Excellent solubility but volatile. Good for extraction but poor for LC-MS injection due to immiscibility with aqueous mobile phases. |

| Water | Insoluble | Unstable | Strictly Avoid. Causes rapid hydrolysis to BADGE-d6 diol (bis-HPPP). |

The "Methanol Trap"

Many researchers default to Methanol for LC-MS standards. For epoxides like BADGE-d6, this is a critical error for long-term storage.

-

Mechanism: The oxygen in methanol acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring.

-

Result: Formation of artifacts (methoxy-BADGE derivatives) which shifts the mass spectrum, reducing the concentration of the intact internal standard and causing quantification errors.

Stability & Degradation Mechanisms

The following diagram illustrates the chemical fate of BADGE-d6 in incompatible solvents.

Caption: Nucleophilic attack pathways on the BADGE-d6 epoxide ring. Hydrolysis (red) and Methanolysis (yellow) lead to irreversible degradation.

Experimental Protocol: Standard Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution of BADGE-d6.

Materials[1][2][3][4][5]

-

Analyte: BADGE-d6 (Isotopic purity >99%).[2]

-

Solvent: Acetonitrile (LC-MS Grade, anhydrous).

-

Container: Amber glass volumetric flask (Class A).

-

Storage: Amber glass vial with PTFE-lined screw cap.

Step-by-Step Workflow

-

Equilibration: Allow the BADGE-d6 vial to reach room temperature before opening to prevent condensation (water ingress).

-

Weighing: Weigh 10.0 mg of BADGE-d6 into a 10 mL Class A amber volumetric flask.

-

Note: BADGE is a viscous liquid/semisolid. Weighing by difference (washing the weighing boat/pin into the flask) is recommended.

-

-

Dissolution: Add approximately 5 mL of Acetonitrile . Sonicate for 2-5 minutes. The compound should dissolve readily.

-

Dilution: Dilute to volume (10 mL) with Acetonitrile. Invert 10 times to mix.

-

Aliquoting: Transfer to 2 mL amber vials with PTFE-lined caps.

-

Storage: Store at -20°C .

-

Shelf Life: 6-12 months in ACN at -20°C.

-

Validation: Monitor the specific transition (MRM) for BADGE-d6; appearance of the "diol" peak (M+18 or M+36 shift) indicates moisture contamination.

-

Caption: Optimized workflow for preparing stable BADGE-d6 stock solutions.

Application in LC-MS/MS

When using BADGE-d6 as an internal standard in Reverse Phase Liquid Chromatography (RPLC):

-

Mobile Phase Compatibility: BADGE-d6 elutes in the high-organic region (typically >70% Organic).

-

Injection Solvent: Injecting a 100% ACN standard into a high-aqueous initial mobile phase can cause peak distortion ("solvent effect").

-

Recommendation: For the working standard (the final dilution injected into the instrument), dilute the ACN stock with 50:50 ACN:Water immediately prior to analysis. Do not store this aqueous dilution for more than 24 hours.

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Bisphenol A diglycidyl ether (Compound Summary). Retrieved from [Link]

-

Paseiro-Losada, P., et al. (1992).[3] Kinetics of the hydrolysis of bisphenol A diglycidyl ether (BADGE) in water-based food simulants. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Kubica, P., et al. (2019). Stabilities of bisphenol A diglycidyl ether... under controlled conditions analyzed using LC-MS/MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: DMSO-D6. Retrieved from [Link]

Sources

The Isotopic Distinction: A Technical Guide to BADGE and Bisphenol A-d6 Diglycidyl Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of analytical chemistry and toxicology, the distinction between an analyte and its isotopically labeled counterpart is fundamental to achieving accurate and reliable quantification. This guide delves into the technical differences and respective applications of two such molecules: Bisphenol A diglycidyl ether (BADGE) and its deuterated analogue, Bisphenol A-d6 diglycidyl ether. While structurally almost identical, the six deuterium atoms in the latter bestow upon it a unique mass signature, rendering it an indispensable tool in modern analytical workflows. This guide will explore their chemical identities, the significance of isotopic labeling, their comparative applications with a focus on quantitative analysis, and a detailed protocol for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Identity and Structural Elucidation

Bisphenol A diglycidyl ether (BADGE) is a liquid epoxy resin and a key component in many polymer and coating formulations.[1] It is synthesized through the O-alkylation of bisphenol A with epichlorohydrin.[2] The chemical structure of BADGE consists of a bisphenol A core functionalized with two glycidyl ether groups.

Bisphenol A-d6 diglycidyl ether is a stable, isotopically labeled version of BADGE where six hydrogen atoms on the two methyl groups of the isopropylidene bridge have been replaced with deuterium atoms. This substitution results in a mass increase of approximately 6 Daltons compared to the unlabeled BADGE. This mass difference is the cornerstone of its utility in analytical chemistry, as it allows for its differentiation from the native compound by a mass spectrometer, while its chemical properties remain virtually identical.

The Principle and Significance of Isotopic Labeling

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In the case of Bisphenol A-d6 diglycidyl ether, the stable, non-radioactive isotope deuterium (²H) replaces protium (¹H). The key advantage of using a deuterated internal standard is that it behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization.[3] Any loss of analyte during extraction or variations in instrument response will be mirrored by the internal standard.[3] This allows for a ratiometric measurement of the analyte's concentration relative to the known concentration of the internal standard, thereby correcting for experimental variability and significantly improving the accuracy and precision of quantification.[3]

Comparative Overview: BADGE vs. Bisphenol A-d6 Diglycidyl Ether

The primary application of BADGE is in the industrial production of epoxy resins used in a wide array of products, including can coatings, adhesives, and composites.[2] However, concerns have been raised about its potential to migrate from food contact materials into foodstuffs, leading to human exposure.[2] This has necessitated the development of sensitive and accurate analytical methods for its detection and quantification in various matrices.

Bisphenol A-d6 diglycidyl ether, on the other hand, is not used as a raw material in industrial processes. Its value lies exclusively in the realm of analytical chemistry, where it serves as an ideal internal standard for the quantification of BADGE.[4] Its use is critical in studies monitoring human exposure to BADGE and in quality control processes for food packaging and other materials.

A side-by-side comparison of their key properties is presented in the table below:

| Property | Bisphenol A diglycidyl ether (BADGE) | Bisphenol A-d6 diglycidyl ether |

| Chemical Formula | C₂₁H₂₄O₄ | C₂₁H₁₈D₆O₄ |

| Molecular Weight | 340.41 g/mol [5] | Approximately 346.45 g/mol |

| CAS Number | 1675-54-3[5] | 1346600-09-6[6] |

| Primary Application | Monomer for epoxy resins[2] | Internal standard for analytical quantification[4] |

| Key Feature | Reactive epoxide groups | Stable isotopic label (6 Deuterium atoms) |

Analytical Methodology: Quantification of BADGE using LC-MS/MS with a Deuterated Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of BADGE in complex matrices. The use of Bisphenol A-d6 diglycidyl ether as an internal standard is integral to a robust and reliable method.

Experimental Protocol

This protocol outlines a general procedure for the quantification of BADGE in a food simulant or biological matrix.

Materials and Reagents:

-

Bisphenol A diglycidyl ether (BADGE) analytical standard

-

Bisphenol A-d6 diglycidyl ether internal standard solution (e.g., 100 µg/mL in acetonitrile)[6]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium formate (for mobile phase modification)

-

Sample matrix (e.g., food simulant, serum)

-

Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of BADGE in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the BADGE stock solution to create a series of calibration standards at different concentrations.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the Bisphenol A-d6 diglycidyl ether internal standard solution.

-

For complex matrices, perform a sample cleanup step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.[3]

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization in positive mode (ESI+). BADGE and its deuterated analogue tend to form ammonium adducts ([M+NH₄]⁺) in the presence of ammonium formate.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both BADGE and Bisphenol A-d6 diglycidyl ether.

-

For BADGE: The precursor ion is often the ammonium adduct [M+NH₄]⁺ at m/z 358. Characteristic product ions are typically m/z 135 and m/z 107, resulting from the cleavage of the phenyl-alkyl bond.[7]

-

For Bisphenol A-d6 diglycidyl ether: The precursor ion will be at m/z 364 ([M+NH₄]⁺). The product ions will also be shifted by 6 Da if the deuterium atoms are not lost during fragmentation.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected MRM transitions for both BADGE and its deuterated internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of BADGE in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow and Pathway Visualization

The following diagram illustrates the analytical workflow for the quantification of BADGE using a deuterated internal standard.

Sources

- 1. Bisphenol A diglycidyl ether | C21H24O4 | CID 2286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. www2.mst.dk [www2.mst.dk]

- 6. esslabshop.com [esslabshop.com]

- 7. Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for Bisphenol A-d6 diglycidyl ether

An In-Depth Technical Guide to the Safe Handling of Bisphenol A-d6 Diglycidyl Ether

Foreword: A Proactive Approach to Laboratory Safety

For the dedicated researcher, scientist, or drug development professional, the integrity of an experiment is paramount. This integrity, however, is intrinsically linked to the safety and precision with which every compound is handled. Bisphenol A-d6 diglycidyl ether, a deuterated analogue of a common epoxy resin monomer, is a specialized tool in analytical and metabolic studies. Its safe management is not a matter of following a checklist but of understanding its chemical nature and potential interactions.

This guide moves beyond the standard 16-section Safety Data Sheet (SDS) format. It is structured to provide a deeper, more intuitive understanding of the risks and the scientific rationale behind the recommended safety protocols. By understanding the "why," we empower ourselves to handle this and similar compounds with the highest degree of expertise and care. For the purposes of this safety guide, the toxicological and reactivity data for the non-deuterated parent compound, Bisphenol A diglycidyl ether (BADGE/DGEBA), is used as a reliable surrogate, a standard practice where the isotopic labeling does not significantly alter chemical reactivity or biological activity.

Compound Profile and Identity

Bisphenol A-d6 diglycidyl ether is the deuterated form of DGEBA, where six hydrogen atoms on the bisphenol A backbone have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard in quantitative mass spectrometry-based analyses, allowing for precise measurement of its non-deuterated counterpart in complex matrices.

Chemically, it is an epoxy resin monomer. The defining features are the two terminal epoxide rings, which are highly reactive functional groups that govern both its utility in polymerization and its primary health hazards.[1]

Caption: Chemical Structure of Bisphenol A-d6 diglycidyl ether.

Table 1: Chemical Identity

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane-d6 | [2] |

| Synonyms | DGEBA-d6, BADGE-d6 | [3][4] |

| CAS Number | 1675-54-3 (for non-deuterated) | |

| Molecular Formula | C₂₁H₁₈D₆O₄ | [2] |

| Molecular Weight | ~346.45 g/mol | [2][5] |

| Appearance | Odorless, clear to yellowish-brown viscous liquid.[2][6] |[2][6] |

Core Hazard Analysis: A Mechanistic Perspective

Understanding the hazards of DGEBA-d6 begins with its molecular structure. The strained three-membered epoxide rings are electrophilic and can react with nucleophiles, including biological macromolecules like proteins and DNA. This reactivity is the root cause of its primary toxicological effects.

Primary Hazards: Irritation and Sensitization

-

Skin and Eye Irritation: Direct contact with the liquid can cause significant skin and eye irritation.[3][4] This is a result of the chemical's ability to react with and damage surface tissues. Prolonged contact may be corrosive to the eyes and skin, potentially leading to severe burns.[6]

-

Allergic Skin Sensitization: This is the most critical health effect for laboratory personnel. DGEBA is a known skin sensitizer.[3][7] The mechanism involves the epoxide rings reacting with skin proteins to form haptens. On first exposure, this may not cause a reaction. However, the immune system can become "primed." Subsequent exposures, even to minute quantities, can trigger a cell-mediated immune response, leading to allergic contact dermatitis, characterized by redness, swelling, itching, and rash.[2][6] Once an individual is sensitized, the condition is persistent.

Systemic, Chronic, and Other Potential Effects

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Bisphenol A diglycidyl ether as Group 3: Not classifiable as to its carcinogenicity to humans .[8] This indicates that there is inadequate evidence in humans and limited or inadequate evidence in experimental animals.[3]

-

Reproductive and Developmental Toxicity: Studies on the parent compound, DGEBA, did not show evidence of birth defects or adverse effects on the fetus or reproduction in animal studies via likely routes of exposure.[9]

-

Endocrine Disruption: While its precursor, Bisphenol A (BPA), is a well-known endocrine disruptor, studies on DGEBA itself have shown a lack of significant estrogenic or androgenic properties.[1][10] However, hydrolysis can liberate BPA, and some research investigates DGEBA's potential to affect other pathways, such as lipid metabolism.[1][11][12]

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][7] |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[7] |

Risk Mitigation Framework: From Lab Bench to Disposal

A robust safety protocol is a dynamic workflow, not a static list of rules. It begins before the vial is opened and ends only after the waste is properly discarded.

Caption: A cyclical workflow for the safe management of hazardous chemicals.

Step 1: Pre-Experiment Risk Assessment

Causality: The foundation of safety is proactive planning. Before handling the compound, you must internalize the risks outlined in this guide and the official SDS. This allows you to select the appropriate controls and be prepared for potential incidents.

-

Review: Read and understand this guide and the supplier's SDS.

-

Location: Confirm that all work will be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols and to contain spills.[13]

-

Equipment: Assemble all necessary PPE and spill cleanup materials before bringing the chemical into the workspace.

Step 2: Safe Handling & Personal Protective Equipment (PPE) Protocol

Causality: The primary routes of exposure are dermal and eye contact. The PPE protocol is designed to create a reliable barrier against these routes. The choice of glove material is critical, as not all materials offer the same level of protection against specific chemicals.

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection | Specification & Rationale |

|---|---|

| Hand | Wear protective gloves. Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility data. Rationale: Prevents skin contact, which can cause irritation and sensitization. Double-gloving can provide extra protection during high-risk manipulations.[14][15] |

| Eye/Face | Wear safety glasses with side shields or goggles. A face shield should be worn if there is a significant splash risk. Rationale: Protects against splashes that can cause severe, potentially permanent eye damage.[4][6][15] |

| Body | Wear a buttoned lab coat and closed-toe shoes. Rationale: Protects skin on arms and body from contamination and provides a removable barrier in case of a significant spill.[3][13] |

Experimental Protocol: Handling the Compound

-

Don PPE: Put on all required PPE as specified in Table 3.

-

Work Area: Ensure the chemical fume hood sash is at the proper working height.

-

Handling: Use caution when opening the container. Avoid splashes. If transferring, do so carefully, preferably with tools (e.g., pipette, spatula) that can be easily decontaminated.

-

Avoid Aerosols: Do not heat the material unless part of a controlled experimental procedure within proper containment.

-

Post-Handling: After use, securely close the container.

-

Decontamination: Wipe down the work surface with an appropriate solvent (e.g., acetone) followed by soap and water, disposing of the wipes as hazardous waste.[16]

-

Doff PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[3]

Step 3: Storage and Stability Protocol

Causality: Improper storage can lead to degradation of the compound or dangerous reactions. DGEBA-d6 is an ether and an epoxide, dictating its incompatibilities.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[13][17] Keep away from sources of heat, ignition, and direct sunlight.[11][18]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause violent reactions or uncontrolled polymerization.[14][17]

-

Stability Considerations: The compound is reactive, especially in the presence of water, which can hydrolyze the epoxide rings.[1][19] Studies have shown that the stability of DGEBA in aqueous solutions is dependent on temperature and pH, with degradation observed over time.[20][21] For analytical standards, prepare solutions fresh or conduct stability studies for the specific matrix and storage conditions (e.g., storing at -20°C in an organic solvent can reduce the rate of transformation).[19]

Step 4: Emergency Response Protocols

Spill Management Protocol This protocol is a self-validating system; each step logically builds on the last to ensure the incident is controlled safely and effectively.

-

Evacuate & Alert: If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert colleagues and your institution's safety officer.

-

Control Vapors: Ensure ventilation is adequate (fume hood is operational). Remove all sources of ignition.[16]

-

Contain Spill: Use a non-combustible, inert absorbent material like sand, vermiculite, or earth to dike and absorb the spill.[18][22] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect Absorbent: Carefully scoop the contaminated absorbent material into a suitable, sealable container for hazardous waste.[4]

-

Decontaminate Area: Clean the spill area, preferably with a detergent and water.[18] Solvents like acetone may be used initially, but all cleaning materials must be disposed of as hazardous waste.[16]

-

Dispose: Label the waste container appropriately and dispose of it according to institutional and local regulations.[18]

First Aid Protocol Causality: The goal of first aid is to rapidly remove the chemical from the point of contact to minimize injury.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][13][23]

-

Skin Contact: Immediately remove contaminated clothing.[24] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation or a rash develops, seek medical attention.[9]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][24] Seek immediate medical attention.[6]

Toxicological & Ecological Data Summary

Table 4: Summary of Toxicological Data (for DGEBA)

| Endpoint | Result | Species | Source |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | [18] |

| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rabbit | [18] |

| Skin Irritation | Irritating | Rabbit | [8] |

| Eye Irritation | Irritating | Rabbit | [3] |

| Skin Sensitization | Sensitizer | Guinea Pig | [8] |

| Mutagenicity | In vitro tests showed mutagenic effects, not observed in in vivo tests. | - |[23] |

Ecological Impact Bisphenol A diglycidyl ether is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7] Therefore, it is critical to prevent its release into drains, waterways, or the soil.[7][18] All waste and contaminated materials must be disposed of as hazardous chemical waste.[12]

Conclusion: Fostering a Culture of Safety

The safe handling of Bisphenol A-d6 diglycidyl ether is a clear example of how understanding a molecule's chemistry is fundamental to mitigating its risks. The reactivity of the epoxide rings defines its hazards—irritation, and most importantly, sensitization. By adopting a comprehensive risk management workflow that includes careful planning, correct use of engineering controls and PPE, and preparedness for emergencies, researchers can confidently use this valuable compound while ensuring the safety of themselves and their colleagues. This informed, proactive approach is the cornerstone of scientific integrity and laboratory excellence.

References

- DAP US/GHS MSDS Project. (2022, April 12).

- ChemicalBook. (2026, January 17).

- Anonymous. (2021, January 27).

- Anonymous. (2024, February 17).

- Carl ROTH. (2025, March 6).

- Thermo Fisher Scientific Chemicals, Inc. (2025, August 18).

- Ashtron Global. (2012, July 31).

- ChemicalBook. (2025, December 20).

- Anunciacion, S. et al. (2019). Toxic effects of bisphenol A diglycidyl ether and derivatives in human placental cells. Archives of Toxicology.

- ChemPoint.com. (2024, November 11).

- National Center for Biotechnology Information. (n.d.). Bisphenol A diglycidyl ether.

- International Agency for Research on Cancer. (1999). Bisphenol A diglycidyl ether. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.

- Anunciacion, S. et al. (2019, January 15).

- National Oceanic and Atmospheric Administration. (n.d.). BISPHENOL A DIGLYCIDYL ETHER. CAMEO Chemicals.

- Key Polymer. (n.d.).

- Sigma-Aldrich. (n.d.). Bisphenol A diglycidyl ether DGEBA.

- Goodman, J. E., et al. (2009). Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE). Food and Chemical Toxicology.

- Wikipedia. (n.d.). Bisphenol A diglycidyl ether.

- Anonymous. (2023, June 21).

- Wójtowicz, E., et al. (2019). Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry.

- National Center for Biotechnology Information. (n.d.). Bisphenol-A-diglycidyl ether (BPA-GE).

- Carl ROTH. (2025, March 10).

- Occupational Safety and Health Administration. (n.d.). Bisphenol A and Diglycidyl Ether of Bisphenol A.

- Wójtowicz, E., et al. (2019, July 19). Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry. PMC.

- Anonymous. (2023, May 5).

- ChemBK. (2024, April 9). bisphenol A diglycidyl ether.

- Poustková, I., et al. (2004, September 8). Stability of bisphenol A diglycidyl ether and bisphenol F diglycidyl ether in water-based food simulants. European Food Research and Technology.

- Poustková, I., et al. (n.d.). Investigation of bisphenol a diglycidyl ether, bisphenol f diglycidyl ether and their hydroxy and chlorohydroxy derivatives stab. Czech Journal of Food Sciences.

- Taylor & Francis Online. (n.d.). Bisphenol A diglycidyl ether – Knowledge and References.

Sources

- 1. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]

- 2. Bisphenol A diglycidyl ether | C21H24O4 | CID 2286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Bisphenol-A-diglycidyl ether (BPA-GE) | C21H24O4 | CID 6604852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dap.com [dap.com]

- 7. fishersci.ie [fishersci.ie]

- 8. Bisphenol A diglycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chempoint.com [chempoint.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Toxic effects of bisphenol A diglycidyl ether and derivatives in human placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

- 15. pdf.lowes.com [pdf.lowes.com]

- 16. BISPHENOL A DIGLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. keypolymer.com [keypolymer.com]

- 18. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 19. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. web.vscht.cz [web.vscht.cz]

- 22. pdf.lowes.com [pdf.lowes.com]

- 23. ashtronglobal.com.sg [ashtronglobal.com.sg]

- 24. carlroth.com [carlroth.com]

Metabolic pathways of deuterated epoxy resin monomers

An In-Depth Technical Guide to the Metabolic Pathways of Deuterated Epoxy Resin Monomers

Abstract

The strategic incorporation of deuterium into epoxy resin monomers represents a sophisticated approach in materials science and pharmacology to enhance molecular stability and modulate metabolic fate. This guide provides a comprehensive exploration of the metabolic pathways governing these unique compounds. We will dissect the enzymatic machinery responsible for their biotransformation, elucidate the profound influence of the deuterium kinetic isotope effect (KIE), and present validated, step-by-step protocols for their empirical study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage deuteration as a tool to optimize the performance and safety profiles of xenobiotics.

Introduction: The Rationale for Deuteration in Xenobiotic Metabolism

Epoxy resins, ubiquitous in industrial applications and medical devices, are primarily composed of monomers like Bisphenol A diglycidyl ether (DGEBPA).[1][2] Understanding their metabolic fate is paramount for assessing human health risks.[3] Deuteration, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), has emerged as a powerful strategy to beneficially alter the metabolic profiles of drug candidates and other xenobiotics.[4][5]

The foundational principle is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[4][6] Many critical metabolic reactions, particularly Phase I oxidations catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[4] By replacing hydrogen with deuterium at a site of metabolic attack, the rate of that specific metabolic pathway can be significantly reduced.[6][] This can lead to:

-

Improved Pharmacokinetic Profiles: Slower metabolism can increase a compound's half-life, allowing for more consistent systemic exposure and potentially less frequent dosing.[5][6]

-

Enhanced Safety: Deuteration can reduce the formation of reactive or toxic metabolites, redirecting metabolism towards safer clearance pathways.[6][8]

-

Maintained Efficacy: As deuterium is electronically similar to hydrogen and does not significantly alter molecular shape, the deuterated compound typically retains its intended biological activity and selectivity.[]

This guide will focus on the two primary phases of xenobiotic metabolism as they apply to deuterated epoxy resin monomers.

Core Metabolic Pathways and the Impact of Deuteration

The biotransformation of epoxy resin monomers is a multi-step process designed to increase their water solubility and facilitate excretion. This process is broadly categorized into Phase I and Phase II metabolism, primarily occurring in the liver.[9]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent molecule. For epoxy resins, the two most critical Phase I pathways are epoxide hydrolysis and oxidative metabolism.

The defining functional group of these monomers, the oxirane (epoxide) ring, is a primary target for metabolism. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of the epoxide ring to form a vicinal diol (two adjacent hydroxyl groups).[10][11] This is a crucial detoxification step, as epoxides are reactive electrophiles capable of forming adducts with DNA and proteins.[10][12][13]

There are two main forms of epoxide hydrolase:

-

Microsomal Epoxide Hydrolase (mEH): A membrane-bound enzyme in the endoplasmic reticulum that acts on a wide range of xenobiotic epoxides.[10]

-

Soluble Epoxide Hydrolase (sEH): Located in the cytosol, this enzyme typically metabolizes endogenous fatty acid epoxides but can also act on xenobiotics.[10]

Impact of Deuteration: The mechanism of epoxide hydrolysis involves the addition of a water molecule and does not typically involve the cleavage of a C-H bond on the monomer itself in the rate-determining step. Therefore, deuteration at positions other than the epoxide ring is not expected to have a significant kinetic isotope effect on the rate of epoxide hydrolysis.

The Cytochrome P450 (CYP) superfamily of enzymes are the primary catalysts for the oxidative metabolism of xenobiotics.[12][14] For epoxy resin monomers like DGEBPA, CYP-mediated oxidation can occur at various positions on the molecule, leading to hydroxylation, dealkylation, and carboxylation.[3][15][16] These reactions are critical, as they can sometimes lead to the formation of reactive intermediates.[12]

Impact of Deuteration: This is where the KIE has its most profound effect. If a C-H bond targeted for CYP-mediated oxidation is replaced with a C-D bond, the rate of that specific oxidative reaction will be slowed. This is the core of the "deuterium switch" strategy.[5] For example, deuterating the aromatic rings or the propane bridge of a DGEBPA analogue could slow its hydroxylation, altering the overall metabolic profile and potentially increasing the proportion of the dose cleared through other, non-oxidative pathways like epoxide hydrolysis or direct conjugation.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the covalent attachment of endogenous, highly water-soluble molecules to the functional groups on the parent compound or its Phase I metabolites. This dramatically increases their hydrophilicity, facilitating excretion via urine or bile.

The epoxide ring is highly susceptible to nucleophilic attack by the thiol group of glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs).[][18][19] This is a major detoxification pathway for epoxides, converting the reactive electrophiles into stable, readily excretable glutathione conjugates.[][20]

Impact of Deuteration: Similar to epoxide hydrolysis, the direct conjugation of glutathione to the epoxide ring does not involve C-H bond cleavage as its rate-limiting step. Therefore, deuteration is not expected to directly impact the rate of glutathione conjugation at the epoxide moiety. However, by slowing Phase I oxidative pathways, deuteration may indirectly increase the substrate pool available for direct conjugation, thereby shunting metabolism towards this detoxification route.

The overall metabolic scheme for a generic epoxy resin monomer is illustrated below.

Caption: Generalized metabolic pathways for a deuterated epoxy resin monomer.

Experimental Design for Metabolic Profiling

To empirically determine the metabolic fate of a deuterated epoxy resin monomer, a systematic in vitro approach is essential. In vitro methods provide a controlled environment to identify metabolic routes and the enzymes involved, offering a cost-effective way to guide further studies.[21][22]

Selection of In Vitro Systems

The choice of in vitro system is dictated by the metabolic questions being asked.

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum containing a rich complement of Phase I enzymes, particularly CYPs and mEH. They are ideal for studying oxidative metabolism and epoxide hydrolysis but lack cytosolic Phase II enzymes.[22]

-

Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes (e.g., GSTs, sEH).[23] It provides a more comprehensive view of overall hepatic metabolism.

-

Cryopreserved Primary Hepatocytes: These are intact liver cells that contain the full range of metabolic enzymes and cofactors in their natural cellular environment. They are considered the "gold standard" for predicting in vivo metabolism.[22]

Quantitative Data Summary

The primary outcome of these experiments is to compare the metabolism of the deuterated monomer against its non-deuterated (protio) analogue. Data can be summarized as follows:

| Parameter | Non-Deuterated Monomer | Deuterated Monomer | Expected Outcome due to KIE | Rationale |

| Parent Disappearance Rate | High | Lower | Slower disappearance | Slower overall metabolism, primarily due to reduced CYP activity. |

| Formation of Oxidative Metabolites | Baseline Rate | Significantly Lower | Reduced formation | Direct consequence of the KIE on the rate-limiting C-D bond cleavage. |

| Formation of Diol Metabolite | Baseline Rate | Similar or Slightly Higher | No significant change | Epoxide hydrolysis rate is unaffected by deuteration at other sites. |

| Formation of GSH Conjugate | Baseline Rate | Similar or Slightly Higher | No significant change | GST conjugation rate is unaffected. A higher rate may be seen if parent compound concentration is higher for longer. |

Detailed Experimental Protocol: In Vitro Metabolism in Human Liver S9 Fraction

This protocol provides a self-validating system for assessing the metabolic stability and metabolite profile of a deuterated epoxy resin monomer compared to its protio counterpart.

4.1. Materials and Reagents

-

Test Compounds: Deuterated and non-deuterated epoxy resin monomer (10 mM stock in DMSO).

-

Pooled Human Liver S9 Fraction (e.g., from a commercial supplier).

-

Potassium Phosphate Buffer (0.1 M, pH 7.4).

-

Cofactor Solution A (NADPH Regenerating System): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

Cofactor Solution B (GSH): Contains glutathione in buffer.

-

Cofactor Solution C (Combined): Contains both NADPH regenerating system and GSH.

-

Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable compound not found in the matrix).

-

Control Compound: A compound with known metabolic properties (e.g., testosterone).

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for in vitro metabolism study using S9 fractions.

4.3. Step-by-Step Methodology

-

Preparation:

-

On ice, thaw the human liver S9 fraction. Dilute to a final protein concentration of 1 mg/mL with ice-cold 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare working solutions of the test compounds (deuterated and protio) at 100 µM in buffer from the DMSO stock. The final concentration in the incubation will be 1 µM, keeping the DMSO concentration ≤ 0.1% to avoid enzyme inhibition.

-

-

Incubation Setup:

-

For each compound and time point, label microcentrifuge tubes.

-

Set up parallel incubations to probe different pathways:

-

Condition 1 (No Cofactor Control): Assesses non-enzymatic degradation.

-

Condition 2 (Phase I): Includes Cofactor Solution A (NADPH).

-

Condition 3 (Phase II): Includes Cofactor Solution B (GSH).

-

Condition 4 (Combined Metabolism): Includes Cofactor Solution C (NADPH + GSH).

-

-

Causality Check: A heat-inactivated S9 control (boiled for 5 min) should be run in parallel with Condition 4 to confirm that metabolism is enzyme-driven.

-

-

Reaction:

-

Add the diluted S9 fraction and the test compound working solution to each tube.

-

Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reactions by adding the appropriate cofactor solution. The T=0 time point is quenched immediately before adding cofactors.

-

Incubate at 37°C. At designated time points (e.g., 15, 30, 60 minutes), remove the tubes.

-

-

Quenching and Sample Preparation:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the protein and halts enzymatic activity.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at >12,000g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

Analytical Method: LC-MS/MS

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap coupled to a UPLC system for comprehensive metabolite identification and quantification.[23][24]

-

Parent Quantification: Monitor the disappearance of the parent compound over time using selected reaction monitoring (SRM) or by extracting the ion chromatogram from the full scan data. The metabolic stability is determined by the half-life (t½).

-

Metabolite Identification: Use untargeted data acquisition (full scan MS and data-dependent MS/MS). Putative metabolites are identified by searching for expected mass shifts (e.g., +16 Da for hydroxylation, +18 Da for hydrolysis) and confirmed by analyzing their fragmentation patterns from the MS/MS spectra.

-

Conclusion and Implications

The study of deuterated epoxy resin monomer metabolism is a nuanced field that combines principles of enzymology, analytical chemistry, and toxicology. By leveraging the kinetic isotope effect, deuteration provides a powerful tool to modulate metabolic pathways, often steering biotransformation away from toxic oxidative routes and towards detoxification via hydrolysis and conjugation. The robust in vitro protocols detailed herein provide a validated framework for researchers to quantify these effects, enabling the rational design of safer materials and more effective therapeutics. A thorough understanding of these metabolic principles is not merely an academic exercise but a critical component in the modern pipeline of drug development and chemical safety assessment.

References

-

Climie, I. J. G., Hutson, D. H., & Stoydin, G. (1981). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol a (DGEBPA). Xenobiotica, 11(6), 391-399. Available at: [Link]

-

Li, X., et al. (2022). Metabolic profiling of bisphenol A diglycidyl ether in vitro and in vivo. Food and Chemical Toxicology, 166, 113252. Available at: [Link]

-

Scott, P. J. H. (2018). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 28(12), 869-877. Available at: [Link]

-

Sinsheimer, J. E., et al. (1987). Detoxication of aliphatic epoxides by diol formation and glutathione conjugation. Chemico-Biological Interactions, 63(1), 75-90. Available at: [Link]

-

Paulson, G. D., Frear, D. S., & Marks, E. P. (Eds.). (1979). Xenobiotic metabolism, in vitro methods: a symposium. American Chemical Society. Available at: [Link]

-

Bolleddula, J., & Skordos, K. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(6), 1221-1231. Available at: [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Contera. Available at: [Link]

-

Climie, I. J. G., Hutson, D. H., & Stoydin, G. (1981). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol a (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA. Xenobiotica, 11(6), 401-424. Available at: [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101538. Available at: [Link]

-

GSH conjugation via opening the tensioned ring of (A) epoxy, (B)... (n.d.). ResearchGate. Available at: [Link]

-

Hiratsuka, A., et al. (1989). Glutathione conjugation of the fluorophotometric epoxide substrate, 7-glycidoxycoumarin (GOC), by rat liver glutathione transferase isoenzymes. Biochemical Pharmacology, 38(22), 4093-4099. Available at: [Link]

-

Boyland, E., & Williams, K. (1965). An enzyme catalysing the conjugation of epoxides with glutathione. Biochemical Journal, 94(1), 190-197. Available at: [Link]

-

Paulson, G. D., Frear, D. S., & Marks, E. P. (Eds.). (1979). Xenobiotic Metabolism: In Vitro Methods. American Chemical Society. Available at: [Link]

-

In vitro test methods for metabolite identification: A review. (2018). SciSpace. Available at: [Link]

-

Heck, H. D., et al. (1986). Deuterium isotope effect on the toxicokinetics of monomethylamine in the rat. Drug Metabolism and Disposition, 14(5), 587-590. Available at: [Link]

-

Epoxide hydrolase. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

-

In Vitro Technology. (n.d.). International Society for the Study of Xenobiotics. Available at: [Link]

-

Climie, I. J. G., Hutson, D. H., & Stoydin, G. (1981). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol a (DGEBPA) in the mouse.; Part I. A comparison of the fate of a single dermal application and of a single oral dose of 14C-DGEBPA. Xenobiotica, 11(6), 391-399. Available at: [Link]

-

Hutson, D. H. (1998). Bisphenol A diglycidyl ether as a potential metabolic source of bisphenol A. Environmental Health Perspectives, 106(10), A472-A473. Available at: [Link]

-

Pu, Y., et al. (2015). In Silico Prediction of Cytochrome P450-Mediated Biotransformations of Xenobiotics: A Case Study of Epoxidation. Chemical Research in Toxicology, 28(8), 1525-1537. Available at: [Link]

-

Genzel, Y. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences, 24(8), 7378. Available at: [Link]

-

Guengerich, F. P. (2018). Cytochrome P450 oxidations in the generation of reactive electrophiles: Epoxidation and related reactions. Journal of Biological Chemistry, 293(5), 1534-1543. Available at: [Link]

-

Selvaraj, C., et al. (2020). Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. Molecules, 25(19), 4529. Available at: [Link]

-

Epoxide hydrolase catalyzed hydrolysis of epoxide.. (n.d.). ResearchGate. Available at: [Link]

-

Spreitzer, H., & Kroutil, W. (2009). Epoxide-hydrolase-initiated hydrolysis/rearrangement cascade of a methylene-interrupted bis-epoxide yields chiral THF moieties without involvement of a "cyclase". ChemBioChem, 10(10), 1697-1704. Available at: [Link]

-

Parrish, R. H., & Ferslew, K. E. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Pharmacy Practice, 32(1), 37-43. Available at: [Link]

-

Epoxide hydrolase – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Wolford, J., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205932. Available at: [Link]

-

The cytochrome P450-mediated metabolic activation of styrene to the... (n.d.). ResearchGate. Available at: [Link]

-

Climie, I. J., Hutson, D. H., & Stoydin, G. (1981). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA. Xenobiotica, 11(6), 401-424. Available at: [Link]

-

Lin, T., et al. (2020). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Antioxidants, 9(11), 1136. Available at: [Link]

-

de la Fuente, S., et al. (2024). Machine Learning-Assisted LIBS Identification of Epoxy Resins in CFRP for Recycling Processes. Polymers, 16(4), 499. Available at: [Link]

-

Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (2025). Hilaris. Available at: [Link]

-

Climie, I. J., Hutson, D. H., & Stoydin, G. (1981). Metabolism of the Epoxy Resin Component 2,2-bis3phenyl]propane, the Diglycidyl Ether of Bisphenol A (DGEBPA) in the Mouse. Part I. A Comparison of the Fate of a Single Dermal Application and of a Single Oral Dose of 14C-DGEBPA. Xenobiotica, 11(6), 391-399. Available at: [Link]

-

Sugita, E. T., et al. (2007). Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. Journal of the Brazilian Chemical Society, 18(1), 198-204. Available at: [Link]

-

Analytical Techniques Used in Metabolomics. (2022). Systematic Reviews in Pharmacy, 13(8), 54-63. Available at: [Link]

-

de la Fuente, S., et al. (2024). Machine Learning-Assisted LIBS Identification of Epoxy Resins in CFRP for Recycling Processes. Scilit. Available at: [Link]

-